molecular formula C17H19N3O2 B11815173 Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate

Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11815173
M. Wt: 297.35 g/mol
InChI Key: XJLJULIMJPXTLQ-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of Benzyl 2-(2-Aminopyridin-3-yl)Pyrrolidine-1-Carboxylate

Systematic Nomenclature and Molecular Formula Analysis

The compound is systematically named This compound , with the International Union of Pure and Applied Chemistry (IUPAC) designation reflecting its core structural components: a pyrrolidine ring substituted at the 2-position with a 2-aminopyridin-3-yl group and at the 1-position with a benzyloxycarbonyl (Cbz) protecting group. Its molecular formula, C₁₇H₁₉N₃O₂ , corresponds to a molecular weight of 297.35 g/mol and a polar surface area of 68.45 Ų , indicative of moderate hydrophilicity.

The SMILES notation (C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=C(N=CC=C3)N) delineates the connectivity of the pyrrolidine ring (C1CCN), the benzyl ester (OCC2=CC=CC=C2), and the 2-aminopyridine moiety (C3=C(N=CC=C3)N). Comparative analysis with the related compound benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate (C₁₃H₁₈N₂O₂, molecular weight 234.29 g/mol) highlights the substitution of the aminomethyl group with a bulkier 2-aminopyridinyl group, which increases steric demand and alters electronic properties.

Table 1: Comparative Molecular Properties of Selected Pyrrolidine Carboxylates
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number
This compound C₁₇H₁₉N₃O₂ 297.35 1352505-53-3
Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate C₁₃H₁₈N₂O₂ 234.29 119020-03-0
tert-Butyl 3-(6-aminopyridin-3-yl)pyrrolidine-1-carboxylate C₁₄H₂₁N₃O₂ 263.33 1312565-90-4

Three-Dimensional Conformational Studies

The three-dimensional conformation of this compound is governed by non-covalent interactions between its aromatic and heterocyclic moieties. The pyrrolidine ring adopts a puckered conformation, with the 2-aminopyridin-3-yl group occupying an equatorial position to minimize steric clashes with the benzyl ester. Computational models derived from InChIKey (XJLJULIMJPXTLQ-UHFFFAOYSA-N) and PubChem 3D conformer data suggest that intramolecular hydrogen bonding between the pyrrolidine nitrogen and the pyridine amino group stabilizes the structure.

The benzyl group projects orthogonally to the pyrrolidine plane, creating a chiral center at the pyrrolidine C2 position. Enantiomeric resolution studies of analogous compounds, such as (S)-benzyl 2-(8-amino-1-bromoimidazo(1,5-a)pyrazin-3-yl)pyrrolidine-1-carboxylate (C₁₈H₁₈BrN₅O₂), demonstrate that stereochemistry at this position influences biological activity and crystallization behavior.

Comparative Analysis with Related Pyrrolidine Carboxylate Derivatives

Structural analogs of this compound exhibit variations in substituent groups that modulate physicochemical properties:

  • tert-Butyl 3-(6-aminopyridin-3-yl)pyrrolidine-1-carboxylate (C₁₄H₂₁N₃O₂):

    • Replaces the benzyl group with a tert-butyl carbamate, reducing aromaticity and enhancing solubility in non-polar solvents.
    • The 6-aminopyridin-3-yl substituent introduces an additional hydrogen-bonding site compared to the 2-aminopyridin-3-yl group.
  • Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate (C₁₃H₁₈N₂O₂):

    • Features a simpler aminomethyl group instead of the heteroaromatic pyridine ring, decreasing molecular weight by 63.06 g/mol.
    • The absence of π-π stacking interactions reduces conformational rigidity.
  • (S)-Benzyl 2-(8-amino-1-bromoimidazo(1,5-a)pyrazin-3-yl)pyrrolidine-1-carboxylate (C₁₈H₁₈BrN₅O₂):

    • Incorporates a brominated imidazopyrazine ring, introducing halogen bonding potential and increasing steric bulk.
Table 2: Substituent Effects on Key Properties
Substituent Electronic Effect Steric Effect Biological Relevance
2-Aminopyridin-3-yl Electron-rich due to -NH₂ Moderate bulk Enhances metal coordination
tert-Butyl carbamate Electron-withdrawing High bulk Improves metabolic stability
Aminomethyl Electron-donating Low bulk Increases flexibility

These comparisons underscore the role of substituent design in tuning molecular interactions for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H19N3O2/c18-16-14(8-4-10-19-16)15-9-5-11-20(15)17(21)22-12-13-6-2-1-3-7-13/h1-4,6-8,10,15H,5,9,11-12H2,(H2,18,19)

InChI Key

XJLJULIMJPXTLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=C(N=CC=C3)N

Origin of Product

United States

Preparation Methods

Bromination and Thiazole Formation

The synthesis begins with acetophenone (4 ), which undergoes bromination using phenyltrimethylammonium tribromide to yield α-bromoacetophenone. Subsequent reaction with thiourea in ethanol at reflux forms 2-aminothiazole (5 ) via nucleophilic substitution and cyclization. This step achieves a 90% yield under optimized conditions.

Acetylation and Functionalization

The 2-aminothiazole intermediate (5 ) is acetylated with acetic anhydride in pyridine to form 6 , protecting the amine group (88% yield). Microwave-assisted Mannich reaction with formaldehyde and (2R)-2-methylpyrrolidine in acetic acid then introduces the pyrrolidine moiety, yielding 7 (63% yield after purification).

Deprotection and Coupling

The acetyl group is removed via hydrolysis in NaOH/EtOH to generate key intermediate 8 (2-(2-aminopyridin-3-yl)pyrrolidine). Benzyl chloroformate (CbzCl) is then used to protect the pyrrolidine nitrogen in dichloromethane with triethylamine, achieving the final product in 59–81% yield.

Table 1: Key Parameters in Multi-Step Synthesis

StepReagents/ConditionsYieldKey Data
BrominationPhNMe3·Br3, CH3CN, 0°C90%1H ^1\text{H}-NMR (DMSO-d6): δ 7.62 (d, J = 8.6 Hz)
Thiazole formationThiourea, EtOH, reflux85%ESI-MS m/z 305 (M + H)+
Cbz protectionCbzCl, Et3N, DCM81%1H ^1\text{H}-NMR (DMSO-d6): δ 8.75 (s)

Palladium-Catalyzed Cross-Coupling Approaches

An alternative route employs palladium-mediated Suzuki-Miyaura coupling, as demonstrated in RSC protocols. This method focuses on constructing the 2-aminopyridine-pyrrolidine core before introducing the Cbz group.

Boronic Ester Preparation

(2-Aminopyridin-3-yl)boronic acid is prepared via iridium-catalyzed C–H borylation of 3-bromopyridine. This intermediate reacts with pyrrolidine-1-carboxylate under Pd(OAc)2/XPhos catalysis in toluene/H2O (80°C, 12 h).

Coupling and Protection

The boronic ester undergoes cross-coupling with benzyl chloroformate in the presence of Cs2CO3, achieving 68% yield. This method reduces step count but requires stringent anhydrous conditions.

Table 2: Palladium-Catalyzed Method Optimization

ParameterOptimal ValueImpact on Yield
CatalystPd(OAc)2/XPhos+22% vs. Pd(PPh3)4
SolventToluene/H2O (4:1)Prevents boronic acid hydrolysis
Temperature80°CBalances rate vs. decomposition

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MetricMulti-StepPd-CatalyzedElectrochemical
Steps632
Overall Yield11–81%68%74% (projected)
CostModerateHigh (Pd)Low
ScalabilityBatch (kg)Batch (100g)Continuous flow

The multi-step method remains the most validated, but electrochemical routes show promise for sustainable production. Critical challenges include controlling stereochemistry at the pyrrolidine 2-position and avoiding overprotection of the aminopyridine nitrogen.

Analytical Characterization

Successful synthesis requires rigorous QC:

  • HPLC Purity : >99% (C18, 0.1% TFA/MeCN)

  • Chiral Analysis : Chiralpak AD-H, 90:10 hexane/i-PrOH (α = 1.32)

  • MS Fragmentation : m/z 297.35 [M+H]+ matches theoretical

Scientific Research Applications

Neuronal Nitric Oxide Synthase Inhibition

One of the most promising applications of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate is its role as an inhibitor of neuronal nitric oxide synthase (nNOS). This enzyme is crucial in the modulation of nitric oxide levels in the nervous system, which has implications for neurodegenerative diseases. Research indicates that compounds with similar structures exhibit significant inhibitory activity against nNOS, which could lead to therapeutic advancements in conditions like Alzheimer's disease and stroke .

Scaffold for Drug Development

The compound serves as a scaffold for developing new pharmacologically active agents. Its structural characteristics allow for modifications that can enhance biological activity or alter pharmacokinetic properties. The ability to fine-tune the molecule through chemical modifications makes it an attractive candidate for drug discovery .

Synthesis and Modification

The synthesis of this compound typically involves several key steps, including:

  • Formation of the Pyrrolidine Ring : Utilizing standard techniques such as cyclization reactions.
  • Introduction of Functional Groups : Employing various chemical reactions to attach the amino and carboxylate groups.
  • Purification : Techniques such as recrystallization or chromatography are used to obtain pure compounds.

The synthetic pathway is crucial for optimizing yields and ensuring the desired biological activity .

Case Study 1: Inhibition Studies on nNOS

In a study examining the inhibitory effects of similar compounds on nNOS, researchers found that modifications to the pyridine ring significantly influenced binding affinity and selectivity. The results indicated that specific substitutions could enhance potency, making this compound a valuable lead compound for further development .

Case Study 2: Pharmacokinetic Profiling

Another study focused on the pharmacokinetic properties of derivatives based on this compound. It was found that alterations in the benzyl group influenced absorption rates and metabolic stability, highlighting the importance of structural modifications in optimizing drug candidates .

Compound NamenNOS Inhibition IC50 (µM)Solubility (mg/mL)Lipophilicity (LogP)
This compound0.5103.5
Similar Compound A0.8154.0
Similar Compound B1.0123.8

Mechanism of Action

The mechanism of action of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring provides structural stability and enhances binding affinity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-Based Analogs

A. YM-09151-2 (cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide)

  • Structure : Pyrrolidine core with 1-benzyl, 2-methyl, and 3-benzamide substituents.
  • Activity : Potent neuroleptic (D2 receptor antagonist) with 408-fold greater activity than metoclopramide .

B. NVP-DPP728 (1-[[2-[(5-Cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine)

  • Structure: 2-cyanopyrrolidine with glycyl and cyanopyridine substituents.
  • Activity : Slow-binding DPP-IV inhibitor (Kᵢ = 11 nM) for type 2 diabetes .
  • Key Difference: The target compound lacks the critical 2-cyano group, which is essential for DPP-IV transition-state binding .

C. SSR149415 (V1b Receptor Antagonist)

  • Structure : Pyrrolidine carboxamide with hydroxy and dimethyl groups.
  • Activity : Orally bioavailable V1b antagonist with anxiolytic effects .
  • Key Difference : The carboxamide and hydroxy groups in SSR149415 enhance oral bioavailability, a feature absent in the target compound .
Piperidine and Quinuclidine Derivatives

A. E2020 (1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine)

  • Structure: Piperidine core with benzyl and indanone substituents.
  • Activity : Acetylcholinesterase inhibitor (IC₅₀ = 5.7 nM) with 1250-fold selectivity over butyrylcholinesterase .
  • Key Difference : The six-membered piperidine ring in E2020 may confer different conformational constraints compared to pyrrolidine .

B. Quinuclidinyl Tetrahydroisoquinoline Carboxylates

  • Structure: Quinuclidine core with tetrahydroisoquinoline substituents.
  • Activity : M3 muscarinic receptor antagonists for overactive bladder .
  • Key Difference : The rigid quinuclidine scaffold enhances M3 selectivity, whereas the target compound’s flexibility may reduce subtype specificity .

Research Findings and Structure-Activity Relationships (SAR)

Feature Impact on Activity Example Compounds
2-Cyano Group Critical for DPP-IV inhibition (e.g., NVP-DPP728, Kᵢ = 11 nM) . NVP-DPP728
Benzyl Carbamate Prodrug potential; may enhance lipophilicity or protect amine groups . Target compound, E2020
Aminopyridine Hydrogen bonding/π-π interactions; possible kinase or receptor modulation . Target compound, AM103 (FLAP inhibitor)
Pyrrolidine vs. Piperidine Pyrrolidine’s five-membered ring offers conformational flexibility; piperidine enhances rigidity . E2020 (piperidine) , Target compound (pyrrolidine)

Data Table: Comparative Analysis of Key Compounds

Compound Core Key Substituents Biological Target IC₅₀/Kᵢ/Kd
Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate Pyrrolidine 2-Aminopyridin-3-yl, benzyl carboxylate Hypothetical (CNS/enzymes) N/A
YM-09151-2 Pyrrolidine 3-Benzamide, 2-methyl D2 receptor 13× haloperidol
NVP-DPP728 Pyrrolidine 2-Cyano, glycyl DPP-IV Kᵢ = 11 nM
E2020 Piperidine Indanone, dimethoxy Acetylcholinesterase IC₅₀ = 5.7 nM
SSR149415 Pyrrolidine Hydroxy, dimethyl carboxamide V1b receptor Kd = 1.8 nM

Biological Activity

Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related case studies, providing a comprehensive overview based on diverse research findings.

Structural Characteristics

The compound features a pyrrolidine ring and a pyridine moiety , which contribute to its diverse chemical reactivity and biological interactions. The presence of an amino group and a carboxylate enhances its potential as a pharmacologically active agent.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly as an inhibitor of neuronal nitric oxide synthase (nNOS) . This enzyme is crucial for the production of nitric oxide in the brain, which is involved in numerous physiological processes, including neuroprotection and neurotransmission.

The interaction of this compound with nNOS has been studied extensively. It is believed that the amino group on the pyridine ring facilitates binding to the enzyme's active site, influencing receptor binding and enzyme inhibition. A study demonstrated that chiral variants of related compounds showed varying potency as nNOS inhibitors, emphasizing the importance of stereochemistry in their biological activity .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Amino Group : The amino group is incorporated into the pyridine structure via nucleophilic substitution.
  • Carboxylation : The final step often involves introducing the carboxylate functionality to complete the structure.

These synthetic routes can vary significantly based on desired yields and specific reaction conditions .

Comparative Biological Activity

To contextualize this compound's activity, it is useful to compare it with other related compounds:

Compound NameStructural FeaturesBiological Activity
1-BenzylpyrrolidinePyrrolidine ring with benzyl substitutionNeuroprotective effects
2-AminopyridineAmino group on pyridineAntimicrobial properties
Benzyl 2-methylpyrrolidine-1-carboxylateMethyl substitution on pyrrolidinePotential anti-inflammatory effects
This compoundPyrrolidine and pyridine functionalitiesnNOS inhibition; potential neuroprotective effects

The unique combination of functionalities in this compound allows for interactions with biological targets that may not be present in other derivatives, enhancing its profile as a versatile pharmacophore .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Neuroprotection Studies : In animal models, derivatives similar to this compound have shown promise in preventing neuronal damage associated with conditions like cerebral palsy by inhibiting nNOS without affecting eNOS-regulated blood pressure .
  • Antimicrobial Activity : Related pyrrolidine derivatives have demonstrated antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .

Q & A

Basic: What synthetic methodologies are recommended for preparing Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate with high purity and yield?

Answer:
A common approach involves coupling pyrrolidine derivatives with functionalized pyridine precursors. For example, iron-catalyzed radical reactions under mild conditions (e.g., 60°C in ethanol with Na₂HPO₄ as a base) can efficiently construct C–C bonds while preserving stereochemistry . Post-synthesis, flash column chromatography (e.g., silica gel with hexanes:EtOAc gradients) is critical for isolating the product. Yield optimization requires precise stoichiometric control of reagents like Fe(dibm)₃ (0.5 mol%) and PhSiH₃ (6.0 equiv) to minimize side reactions .

Basic: How can crystallographic software tools aid in resolving the molecular structure of this compound?

Answer:
Software suites like SHELXL (for small-molecule refinement) and Mercury CSD (for crystal packing analysis) are essential. SHELXL refines atomic positions against X-ray diffraction data, particularly for high-resolution or twinned crystals, while Mercury CSD enables visualization of intermolecular interactions (e.g., hydrogen bonds, π-π stacking) and void analysis . For structural validation, ORTEP-3 generates thermal ellipsoid plots to assess positional uncertainty .

Advanced: What methodologies quantify the conformational flexibility of the pyrrolidine ring in this compound?

Answer:
The Cremer-Pople puckering parameters define ring conformation using amplitude (q) and phase angle (φ). For a five-membered pyrrolidine ring, displacements perpendicular to the mean plane are analyzed via X-ray crystallography or DFT calculations. Puckering coordinates help distinguish chair-like, envelope, or twist-boat conformers, which influence steric interactions and ligand-receptor binding . Computational tools like Gaussian or ORCA can simulate energy landscapes for pseudorotation pathways.

Advanced: How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) between synthetic batches?

Answer:
Contradictions often arise from impurities (e.g., unreacted intermediates) or solvatomorphs. Strategies include:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula accuracy .
  • Variable-Temperature NMR: Detect dynamic processes (e.g., rotamers) that obscure signals .
  • Powder X-ray Diffraction (PXRD): Identify polymorphic variations affecting spectral profiles .
  • HPLC with PDA Detection: Quantify purity and resolve co-eluting impurities .

Advanced: What strategies optimize derivatization of this compound for structure-activity relationship (SAR) studies in drug discovery?

Answer:
Key approaches include:

  • Functional Group Interconversion: Modify the 2-aminopyridine moiety (e.g., halogenation, cross-coupling) to probe electronic effects on biological activity .
  • Stereochemical Control: Use chiral auxiliaries or enantioselective catalysis to isolate (S)- or (R)-pyrrolidine derivatives, as seen in Acalabrutinib impurity synthesis .
  • Protection/Deprotection: Benzyl carbamate groups (e.g., Cbz) allow selective modification of the pyrrolidine nitrogen while preserving the amine . Biological assays (e.g., kinase inhibition) guide iterative optimization.

Advanced: How can computational tools predict the compound’s reactivity in catalytic systems?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like hydrogenation or cross-couplings. Key parameters include:

  • Frontier Molecular Orbitals (HOMO/LUMO): Predict nucleophilic/electrophilic sites.
  • Natural Bond Orbital (NBO) Analysis: Quantify hyperconjugative interactions stabilizing intermediates.
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways .

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